REACTION_SMILES
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[Br:2][c:3]1[cH:4][cH:5][c:6]([O:9][CH2:10][CH3:11])[cH:7][cH:8]1.[Cl:12][CH2:13][Si:14]([Cl:15])([CH3:16])[CH3:17].[ClH:18].[Mg:1].[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1>>[c:3]1([Si:14]([CH2:13][Cl:12])([CH3:16])[CH3:17])[cH:4][cH:5][c:6]([O:9][CH2:10][CH3:11])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(Cl)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CCOc1ccc([Si](C)(C)CCl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |